1-Ethyl-4-iodobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

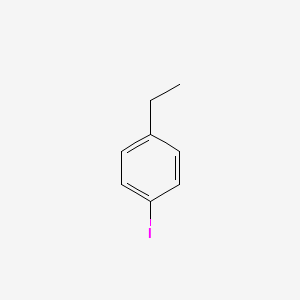

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLSRHZMXAYDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179954 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25309-64-2 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25309-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-4-iodobenzene (CAS: 25309-64-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-iodobenzene is an organoiodine compound that serves as a pivotal building block in modern organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry and materials science, where the iodo-functional group provides a reactive handle for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of contemporary drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] It is sensitive to light and should be stored accordingly.[3] Key physical and identifying properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 25309-64-2[4][5][6] |

| Molecular Formula | C₈H₉I[4][5][7] |

| Molecular Weight | 232.06 g/mol [2][4] |

| IUPAC Name | This compound[2][4] |

| Synonyms | 4-Ethyliodobenzene, p-Ethyliodobenzene, 4-Iodo-1-ethylbenzene[1][3] |

| InChI | InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3[2][4] |

| InChIKey | OOLSRHZMXAYDFB-UHFFFAOYSA-N[2][4] |

| SMILES | CCC1=CC=C(C=C1)I[4][6] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow solid or liquid[1][2] |

| Melting Point | -17 °C[3] |

| Boiling Point | 112-113 °C (at 20 mmHg)[3] |

| Density | 1.6 g/cm³[3] |

| Refractive Index | 1.5905-1.5925[3] |

| Flash Point | 107 °C[3] |

| Solubility | Soluble in organic solvents such as ether and chloroform; insoluble in water.[1] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Data available, consistent with the structure of an ethyl-substituted benzene (B151609) ring. |

| ¹³C NMR | Data available, showing characteristic peaks for the aromatic and ethyl carbons. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns consistent with the molecular formula.[4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic C-H and C-C stretching, and C-I bond vibrations.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the electrophilic iodination of ethylbenzene (B125841). Below is a representative experimental protocol.

Synthesis of this compound via Electrophilic Iodination

This protocol is a generalized procedure for the direct iodination of an activated aromatic ring.

Materials:

-

Ethylbenzene

-

Molecular Iodine (I₂)

-

Nitric Acid (HNO₃) or another suitable oxidizing agent

-

Acetic Acid (AcOH)

-

Ice-cold water

-

Sodium thiosulfate (B1220275) solution

Procedure:

-

In a round-bottom flask, dissolve ethylbenzene in glacial acetic acid.

-

Add molecular iodine to the solution and stir until it is fully dissolved.

-

Cool the flask in an ice bath and slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with deionized water.

-

To remove any unreacted iodine, wash the crude product with a sodium thiosulfate solution until the color of the filtrate is clear.

-

Further purify the product by recrystallization or column chromatography to yield pure this compound.

Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[8] These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used for the synthesis of biaryl compounds, which are common motifs in many pharmaceuticals.[8]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a key method for synthesizing arylalkynes.[8]

General Experimental Protocol for Sonogashira Coupling:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-2 mol%), and a copper(I) iodide (CuI) co-catalyst (2-4 mol%).

-

Add an anhydrous, degassed amine base and solvent, such as triethylamine.

-

Add the terminal alkyne (1.1 equivalents) dropwise at room temperature.

-

Stir the mixture at room temperature and monitor by TLC or GC/MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9]

General Experimental Protocol for Heck Reaction:

-

Combine this compound (1.0 equivalent), the alkene (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%), and a base (e.g., sodium acetate or triethylamine, 1.2 equivalents) in a suitable solvent like DMF or acetonitrile.

-

Degas the mixture and heat under an inert atmosphere, monitoring the reaction's progress.

-

After completion, cool the mixture, filter, and remove the solvent.

-

Purify the resulting crude product by column chromatography.

Biological and Pharmacological Context

Currently, there is limited publicly available information on the direct biological activity or pharmacological profile of this compound. Its primary significance in drug development lies in its role as a versatile synthetic intermediate. The diverse classes of compounds synthesized from this compound, such as biaryls, arylalkynes, and stilbenes, are prevalent in a wide range of biologically active molecules, including anti-cancer agents, anti-inflammatory drugs, and antivirals.

The incorporation of the 4-ethylphenyl moiety can influence the pharmacokinetic properties of a drug candidate, potentially affecting its metabolic stability, lipophilicity, and binding affinity to target proteins.

Safety Information

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 4: Hazard and Safety Data

| Hazard Information | Precautionary Measures |

| GHS Pictogram: GHS07 (Exclamation Mark)[2] | P264: Wash hands thoroughly after handling. |

| Signal Word: Warning[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Hazard Statements: | P302+P352: IF ON SKIN: Wash with plenty of water. |

| H315: Causes skin irritation.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation.[4] | P332+P313: If skin irritation occurs: Get medical advice/attention. |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its well-defined physical and chemical properties, coupled with the high reactivity of its carbon-iodine bond, make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. For researchers and professionals in drug development, this compound represents a key building block for the efficient synthesis of complex organic molecules with potential therapeutic applications. Adherence to proper safety protocols is essential when handling this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 25309-64-2 [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C8H9I | CID 141189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound | CAS 25309-64-2 [matrix-fine-chemicals.com]

- 7. PubChemLite - this compound (C8H9I) [pubchemlite.lcsb.uni.lu]

- 8. calibrechem.com [calibrechem.com]

- 9. pubs.acs.org [pubs.acs.org]

Core Physical Properties of 1-Ethyl-4-iodobenzene

An In-depth Technical Guide on the Physical Properties of 1-Ethyl-4-iodobenzene

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for property determination.

This compound, with the CAS number 25309-64-2, is an organic compound with the chemical formula C8H9I.[1][2] It appears as a colorless or pale yellow solid or liquid.[1] This compound is soluble in organic solvents such as ether and chloroform, but it is insoluble in water.[1][3]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C8H9I | |

| Molecular Weight | 232.06 | g/mol |

| Density | 1.6 | g/cm³ |

| Melting Point | -17 | °C |

| Boiling Point | 112-113 (at 20 mmHg) | °C |

| Flash Point | 107 | °C |

| Refractive Index | 1.5905-1.5925 |

Sources:[1][2][4][5][6][7][8][9][10][11][12]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of a chemical substance like this compound.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[13] For a pure crystalline organic compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[14] The presence of impurities generally leads to a depression and broadening of the melting point range.[14][15]

Methodology: Capillary Tube Method

A common and effective method for determining the melting point is the capillary tube method, often utilizing a Thiele tube or a Mel-Temp apparatus.[14][16]

-

Sample Preparation: A small amount of the finely powdered organic solid is packed into a capillary tube, which is sealed at one end.[16][17]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[16] This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a metal block heating apparatus.[14][16]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[16]

-

Observation and Measurement: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded. This range represents the melting point.[14][17]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18][19]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[20] A capillary tube, sealed at one end, is placed inverted into the liquid.[20][21]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath, such as a Thiele tube filled with a high-boiling point liquid like paraffin (B1166041) oil.[22]

-

Heating: The apparatus is heated gently and uniformly.[20]

-

Observation and Measurement: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.[20] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[22]

Density Determination

Density is the mass of a substance per unit of volume.[23] For liquids, this is commonly determined using gravimetric methods.

Methodology: Pycnometer Method

A pycnometer is a glass flask with a precisely defined volume used for measuring the density of liquids.[24]

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.[24]

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.[24]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[24][25][26][27]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound.

Caption: Logical workflow for determining the physical properties of a chemical.

References

- 1. chembk.com [chembk.com]

- 2. chemwhat.com [chemwhat.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound [stenutz.eu]

- 5. This compound CAS#: 25309-64-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS 25309-64-2 [matrix-fine-chemicals.com]

- 8. CAS RN 25309-64-2 | Fisher Scientific [fishersci.com]

- 9. This compound | C8H9I | CID 141189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. PubChemLite - this compound (C8H9I) [pubchemlite.lcsb.uni.lu]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. pennwest.edu [pennwest.edu]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. byjus.com [byjus.com]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. cdn.juniata.edu [cdn.juniata.edu]

- 20. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 21. byjus.com [byjus.com]

- 22. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 23. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 24. mt.com [mt.com]

- 25. homesciencetools.com [homesciencetools.com]

- 26. wjec.co.uk [wjec.co.uk]

- 27. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Ethyl-4-iodobenzene

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and synthetic applications of 1-Ethyl-4-iodobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 232.06 g/mol | [1][2] |

| Molecular Formula | C8H9I | [2][3] |

| CAS Number | 25309-64-2 | [2] |

| Appearance | Colorless to pale yellow solid | |

| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water. | [4] |

| Melting Point | Approximately 38-39°C | [4] |

| Purity | 96% | [5] |

| Storage Temperature | Room Temperature | [5] |

Synthetic Pathways and Reactions

This compound, as an aryl iodide, is a versatile intermediate in organic synthesis. The carbon-iodine bond is weaker than its bromine or chlorine counterparts, making it more reactive in various coupling reactions. A prominent example is the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

References

An In-depth Technical Guide to 1-Ethyl-4-iodobenzene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-iodobenzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its distinct structure, featuring an ethyl group and an iodine atom on a benzene (B151609) ring, makes it a valuable building block for the construction of more complex molecules through various cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and development.

Chemical Structure and Formula

This compound is characterized by a benzene ring substituted at the 1- and 4-positions with an ethyl group and an iodine atom, respectively.

-

Chemical Name: this compound

-

Synonyms: 4-Ethyliodobenzene, p-Ethyliodobenzene

-

Molecular Formula: C₈H₉I[1]

-

Structure:

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.

Physical Properties

A compilation of key physical data is presented in Table 1. The compound is a liquid at room temperature and is soluble in common organic solvents but not in water.

| Property | Value | Reference |

| CAS Number | 25309-64-2 | [1] |

| Molecular Weight | 232.06 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Density | 1.6 g/cm³ | |

| Melting Point | -17 °C | |

| Boiling Point | 112-113 °C (at 20 mmHg) | |

| Refractive Index | 1.5905 - 1.5925 (at 20 °C) | |

| Solubility | Soluble in ether, chloroform; Insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While experimental spectra are available from commercial suppliers and databases such as SpectraBase, detailed peak assignments are provided below based on established prediction models and typical values for similar structures.[1]

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Protons | 7.65 | Doublet | ~8.4 | 2H, Ar-H (ortho to I) |

| 6.95 | Doublet | ~8.4 | 2H, Ar-H (ortho to Ethyl) | |

| 2.60 | Quartet | ~7.6 | 2H, -CH₂- | |

| 1.22 | Triplet | ~7.6 | 3H, -CH₃ | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbons | 144.5 | Ar-C (C-Ethyl) | ||

| 137.5 | Ar-C (CH, ortho to I) | |||

| 130.0 | Ar-C (CH, ortho to Ethyl) | |||

| 91.5 | Ar-C (C-I) | |||

| 28.5 | -CH₂- | |||

| 15.5 | -CH₃ |

Table 3: Mass Spectrometry Data

| Technique | Key Fragments (m/z) | Interpretation |

| EI-MS | 232 | Molecular Ion [M]⁺ |

| 217 | [M - CH₃]⁺ | |

| 105 | [M - I]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative cross-coupling reaction are provided below. These protocols are designed for implementation in a standard organic chemistry laboratory.

Synthesis of this compound via Electrophilic Iodination

This protocol describes the direct iodination of ethylbenzene (B125841) using iodine and a polymer-supported periodate (B1199274) as a mild oxidizing agent to regenerate the iodinating species.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Materials:

-

Ethylbenzene (1.0 mmol, 106 mg, 123 µL)

-

Iodine (1.0 mmol, 254 mg)

-

Polymer-loaded periodate (1.05 mmol)

-

Acetonitrile (10 mL)

-

1 M Sodium bisulfite solution

-

Anhydrous magnesium sulfate

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a round-bottom flask, add ethylbenzene (1.0 mmol), acetonitrile (10 mL), iodine (1.0 mmol), and polymer-loaded periodate (1.05 mmol).

-

Stir the reaction mixture at 40 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent.

-

Upon completion, cool the mixture to room temperature and filter to remove the polymer support.

-

Quench the excess iodine in the filtrate by adding 1 M sodium bisulfite solution dropwise until the color disappears.

-

Separate the organic layer. If an aqueous layer is present, extract it with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Sonogashira Coupling of this compound

This protocol details the palladium- and copper-catalyzed cross-coupling of this compound with a terminal alkyne, a key reaction in the synthesis of pharmaceuticals and functional materials.

Logical Relationship Diagram:

Caption: Key components of the Sonogashira cross-coupling reaction.

Materials:

-

This compound (1.0 mmol, 232 mg)

-

Phenylacetylene (B144264) (1.2 mmol, 122 mg, 132 µL)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Copper(I) iodide (CuI) (0.06 mmol, 11 mg)

-

Triethylamine (B128534) (Et₃N, 5 mL)

-

Toluene (B28343) (10 mL, anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

-

Add anhydrous toluene (10 mL) and triethylamine (5 mL) via syringe.

-

Add phenylacetylene (1.2 mmol) dropwise to the stirred mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated ammonium (B1175870) chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a crucial synthon for introducing the 4-ethylphenyl moiety into target molecules. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, making it an ideal substrate for a range of cross-coupling reactions including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: As detailed above, for the synthesis of aryl-alkynes.

-

Heck Reaction: Coupling with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to synthesize arylamines.

These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities (NCEs). The 4-ethylphenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is an irritant to the eyes and skin.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place, sealed in a dry environment, and protected from light.

References

An In-depth Technical Guide to the Synthesis and Preparation of 1-Ethyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-Ethyl-4-iodobenzene, a key intermediate in the development of various pharmaceuticals and advanced materials. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉I. It consists of a benzene (B151609) ring substituted with an ethyl group and an iodine atom at the para position. This substitution pattern makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions where the iodo-group serves as an excellent leaving group. Its applications span the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials with specific electronic or optical properties. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific and industrial communities.

This guide will explore the two principal methods for its synthesis: the direct iodination of ethylbenzene (B125841) and the more versatile Sandmeyer reaction commencing with the nitration of ethylbenzene.

Synthetic Methodologies

Two primary synthetic strategies are employed for the preparation of this compound:

-

Method A: Direct Iodination of Ethylbenzene

-

Method B: Multi-step Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is generally the more favored and controlled route, offering higher yields and regioselectivity.

Method A: Direct Iodination of Ethylbenzene

Direct iodination of ethylbenzene involves the electrophilic aromatic substitution of an iodine atom onto the benzene ring. This method can be challenging due to the low reactivity of iodine and the potential for side reactions, such as side-chain oxidation. To overcome the reversibility of the reaction, an oxidizing agent is typically required to remove the hydrogen iodide (HI) formed as a byproduct.

Experimental Protocol: Iodination with Iodine and an Oxidizing Agent

A representative protocol for the direct iodination of an activated aromatic compound like ethylbenzene involves the use of iodine in the presence of an oxidizing agent such as nitric acid or periodic acid.

Materials:

-

Ethylbenzene

-

Iodine (I₂)

-

Nitric Acid (concentrated) or Periodic Acid (HIO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (B1220275) solution (10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve ethylbenzene (1.0 eq) and iodine (1.0 eq) in dichloromethane.

-

Slowly add the oxidizing agent (e.g., concentrated nitric acid, 1.2 eq) to the stirring solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution to remove any unreacted iodine.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford this compound.

Quantitative Data for Direct Iodination

| Parameter | Value | Reference |

| Reactants | Ethylbenzene, Iodine, Nitric Acid | [General knowledge of electrophilic aromatic substitution] |

| Solvent | Dichloromethane | [General knowledge of electrophilic aromatic substitution] |

| Temperature | Room Temperature | [General knowledge of electrophilic aromatic substitution] |

| Reaction Time | 4-6 hours | [General knowledge of electrophilic aromatic substitution] |

| Yield | Moderate to low (often with isomeric mixtures) | [General knowledge of electrophilic aromatic substitution] |

Note: The direct iodination of ethylbenzene often yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance from the ethyl group. The yield and selectivity can be highly dependent on the specific oxidizing agent and reaction conditions used.

Reaction Pathway for Direct Iodination

Caption: Reaction pathway for the direct iodination of ethylbenzene.

Method B: Multi-step Synthesis via Sandmeyer Reaction

This synthetic route is a more reliable and regioselective method for preparing this compound. It involves three main stages:

-

Nitration of Ethylbenzene: Introduction of a nitro group at the para position.

-

Reduction of 4-Ethylnitrobenzene (B91404): Conversion of the nitro group to an amino group to form 4-ethylaniline (B1216643).

-

Diazotization and Iodination (Sandmeyer Reaction): Transformation of the amino group into a diazonium salt, followed by substitution with iodine.

Stage 1: Nitration of Ethylbenzene to 4-Ethylnitrobenzene

Experimental Protocol:

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1]

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (1.5 eq) to concentrated nitric acid (1.2 eq) in a flask cooled in an ice bath.

-

To a separate flask containing ethylbenzene (1.0 eq), slowly add the chilled nitrating mixture dropwise, maintaining the temperature between 0-10°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene.

-

The isomers can be separated by fractional distillation under reduced pressure.

Quantitative Data for Nitration

| Parameter | Value | Reference |

| Reactants | Ethylbenzene, HNO₃, H₂SO₄ | [1] |

| Temperature | 0-10°C | [1] |

| Reaction Time | 1-2 hours | [1] |

| Yield of 4-ethylnitrobenzene | ~50-60% (after separation) | [1] |

Stage 2: Reduction of 4-Ethylnitrobenzene to 4-Ethylaniline

Experimental Protocol:

Materials:

-

4-Ethylnitrobenzene

-

Tin (Sn) or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution (concentrated)

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure: [2]

-

In a round-bottom flask, place 4-ethylnitrobenzene (1.0 eq) and tin or iron powder (2.5-3.0 eq).

-

Slowly add concentrated hydrochloric acid portion-wise. The reaction is highly exothermic and should be controlled by cooling in an ice bath.

-

After the initial vigorous reaction subsides, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the liberated 4-ethylaniline with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous potassium carbonate, filter, and remove the solvent to yield 4-ethylaniline.

Quantitative Data for Reduction

| Parameter | Value | Reference |

| Reactants | 4-Ethylnitrobenzene, Sn or Fe, HCl | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 1-2 hours | [2] |

| Yield | >90% | [2] |

Stage 3: Diazotization and Iodination of 4-Ethylaniline

Experimental Protocol: [3]

Materials:

-

4-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Diethyl ether

-

Sodium thiosulfate solution (10%)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [3]

-

Diazotization: Dissolve 4-ethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C. Stir for an additional 15-30 minutes. The formation of the diazonium salt can be confirmed with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Iodination: To the cold diazonium salt solution, slowly add a solution of potassium iodide (1.2 eq) in water. A dark precipitate will form, and nitrogen gas will evolve.

-

Allow the mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the organic layer with 10% sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure.

Quantitative Data for Diazotization and Iodination

| Parameter | Value | Reference |

| Reactants | 4-Ethylaniline, NaNO₂, HCl, KI | [3] |

| Temperature | 0-5°C (Diazotization), Room Temp to heating (Iodination) | [3] |

| Yield | Good to excellent | [General Sandmeyer reaction yields] |

Reaction Pathway for Sandmeyer Route

Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.

Purification and Characterization

The final product, this compound, is typically a colorless to pale yellow liquid. Purification is achieved through distillation under reduced pressure.

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₉I |

| Molecular Weight | 232.06 g/mol |

| Boiling Point | 112-113 °C at 20 mmHg |

| Density | ~1.6 g/cm³ |

Characterization of the final product and intermediates can be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Gas Chromatography (GC): To assess purity.

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound. While direct iodination of ethylbenzene offers a more direct approach, it is often hampered by issues of regioselectivity and yield. The multi-step Sandmeyer reaction, although longer, provides a more reliable and controlled synthesis, making it the preferred method for obtaining high-purity this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the application, including desired purity, scale, and available resources.

References

Spectroscopic Analysis of 1-Ethyl-4-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-ethyl-4-iodobenzene (CAS No. 25309-64-2), a key intermediate in various organic syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.55 | Doublet | ~8.5 | 2H | Ar-H (ortho to Iodo group) |

| ~6.95 | Doublet | ~8.5 | 2H | Ar-H (ortho to Ethyl group) |

| 2.59 | Quartet | 7.6 | 2H | -CH₂- |

| 1.20 | Triplet | 7.6 | 3H | -CH₃ |

Note: The chemical shifts for the aromatic protons are approximate and based on typical values for 1,4-disubstituted benzene (B151609) rings. The data for the ethyl group is more consistently reported. Data availability has been indicated by sources such as Sigma-Aldrich Co. LLC.[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Ar-C (quaternary, attached to ethyl group) |

| ~137 | Ar-CH (ortho to Iodo group) |

| ~130 | Ar-CH (ortho to Ethyl group) |

| ~91 | Ar-C (quaternary, attached to iodo group) |

| 28.5 | -CH₂- |

| 15.5 | -CH₃ |

Note: These chemical shifts are predicted values based on structure-property relationships and data for analogous compounds. The availability of experimental ¹³C NMR data is cited from W. Robien, Inst. of Org. Chem., Univ. of Vienna, as listed in spectral databases.[1]

Table 3: IR Spectral Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3070 - 3020 | Medium | Aromatic C-H Stretch |

| ~2965, 2870 | Medium-Strong | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| ~1585, 1485 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1460 | Medium | -CH₂- Scissoring |

| ~1375 | Medium | -CH₃ Bending |

| ~1005 | Strong | Aromatic C-H In-plane Bend |

| ~820 | Strong | 1,4-Disubstituted Benzene C-H Out-of-plane Bend |

| ~500 | Medium | C-I Stretch |

Note: The listed wavenumbers are characteristic absorption bands for the functional groups present in this compound. Experimental ATR-IR spectra are available from sources like Aldrich.[1]

Table 4: Mass Spectrometry (GC-MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 232 | High | [M]⁺ (Molecular Ion)[1] |

| 217 | High | [M - CH₃]⁺[1] |

| 105 | Medium | [M - I]⁺ or [C₈H₉]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Note: The fragmentation pattern is based on data from the NIST Mass Spectrometry Data Center.[1] The molecular ion is the base peak.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: The solution is transferred into a clean, dry 5 mm NMR tube. The tube is capped to prevent evaporation.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.

-

Data Acquisition:

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp spectral lines.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. The chemical shifts are referenced to TMS.

Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology:

-

Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) surface is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of liquid this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The ATR accessory's pressure arm is engaged to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the sample is carefully wiped from the crystal surface using a soft tissue soaked in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.

-

GC-MS System Configuration:

-

Injector: A split/splitless injector is typically used, operated at a temperature of around 250°C.

-

GC Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase) is used for separation.

-

Oven Program: A temperature gradient is programmed, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes. Helium is used as the carrier gas.

-

Mass Spectrometer: The MS is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from m/z 40 to 400.

-

-

Injection and Analysis: A 1 µL aliquot of the sample solution is injected into the GC. The compound is volatilized, separated from the solvent and any impurities on the GC column, and then enters the mass spectrometer.

-

Data Analysis: The resulting total ion chromatogram (TIC) is examined to find the peak corresponding to this compound. The mass spectrum associated with this peak is then analyzed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

1-Ethyl-4-iodobenzene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Ethyl-4-iodobenzene (CAS No. 25309-64-2). The information is intended to support laboratory safety protocols and risk assessments in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is recognized primarily as an irritant.[1]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P317: If skin irritation occurs: Get medical help.[1]

-

P337+P317: If eye irritation persists: Get medical help.[1]

-

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound. This information is critical for designing safe experimental setups and for emergency preparedness.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉I | [1] |

| Molecular Weight | 232.06 g/mol | [1][2] |

| Appearance | Clear colorless to yellow to brown liquid | [3] |

| Melting Point | -17 °C | [2][4] |

| Boiling Point | 112-113 °C (at 20 mmHg) | [2][4] |

| Density | 1.6 g/cm³ | [2][4] |

| Flash Point | 107 °C (225 °F) | [2][4] |

| Refractive Index | 1.5905 - 1.5925 (at 20°C) | [3][4] |

| NFPA 704 Rating | Not available. Estimated: Health 2, Flammability 1, Instability 0 | - |

| Exposure Limits (OSHA PEL/ACGIH TLV) | Not established. | - |

Note on NFPA 704 Rating: An official NFPA 704 diamond is not available for this compound. The rating provided is an estimate based on known hazards: Health 2 (can cause temporary incapacitation or residual injury), Flammability 1 (must be preheated before ignition can occur, flash point > 93.3°C), and Instability 0 (normally stable).

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

3.1 Handling

-

Avoid all personal contact, including inhalation of vapors or mists.[5][6]

-

Operations should be carried out in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

-

Keep the compound away from heat, sparks, and open flames.[4]

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.[1]

3.2 Storage

-

Store in original, tightly sealed containers.[6]

-

Keep in a cool, dry, and well-ventilated area.[6]

-

Protect from light, as the material is light-sensitive.[4][6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[6]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are general recommendations:

-

Eye and Face Protection: Use chemical safety goggles or a full-face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-protective suit.[5][6]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols or high vapor concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.

Emergency Procedures

5.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. If irritation persists, seek medical attention.[5]

-

Inhalation: Move the exposed person to fresh air at once. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

5.2 Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: The material is combustible.[6] Heating may cause containers to rupture.[6] Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.[6]

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6] Use water spray to cool nearby containers.[6]

5.3 Accidental Release Measures

-

Minor Spills:

-

Major Spills:

Experimental Protocol Examples

As specific toxicological study protocols for this compound are not publicly available, the following sections provide standardized operating procedure templates for common laboratory activities.

6.1 Protocol: Safe Handling for Chemical Synthesis

-

Preparation:

-

Before starting, review the Safety Data Sheet (SDS) for this compound and all other reagents.

-

Ensure a chemical fume hood is operational and the work area is clear of clutter.

-

Verify that an eyewash station and safety shower are accessible.

-

Assemble all necessary glassware and equipment.

-

-

Personal Protective Equipment:

-

Don the required PPE: safety goggles, a flame-retardant lab coat, and nitrile gloves.

-

-

Procedure:

-

Conduct all manipulations of this compound inside the chemical fume hood.

-

Use a properly calibrated balance to weigh the required amount in a tared container.

-

Add the compound to the reaction vessel slowly and carefully to avoid splashing.

-

If heating the reaction, use a controlled heating mantle and monitor the temperature closely.

-

Ensure the reaction setup is secure and properly clamped.

-

-

Waste Disposal:

-

Dispose of all waste (unreacted material, contaminated consumables) in a properly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

-

Decontamination:

-

Clean the work area and any contaminated equipment thoroughly after the procedure is complete.

-

Remove PPE and wash hands thoroughly with soap and water.

-

6.2 Protocol: Emergency Response for a Laboratory Spill

-

Immediate Actions (First Responder):

-

Alert personnel in the immediate vicinity of the spill.

-

If the spill is large or involves other hazardous materials, activate the fire alarm and evacuate the area.

-

If exposed, proceed immediately to an emergency shower or eyewash station and flush the affected area for at least 15 minutes.

-

-

Spill Assessment (Lab Supervisor/Safety Officer):

-

Assess the size and nature of the spill from a safe distance.

-

Identify the spilled material and consult the SDS.

-

Determine if the spill can be managed by internal personnel or if external emergency services are required.

-

-

Containment and Cleanup (Trained Personnel Only):

-

Don appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an appropriate spill kit with inert absorbent materials.[6]

-

Work from the outside of the spill inward to absorb the liquid.

-

Place all contaminated absorbent material and any contaminated items (e.g., gloves, paper towels) into a heavy-duty plastic bag or a designated waste container.

-

Seal and label the container as "Hazardous Waste" with the chemical name.

-

-

Decontamination:

-

Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

-

Properly dispose of all cleaning materials in the hazardous waste container.

-

-

Reporting:

-

Document the incident according to institutional policy, including the date, time, location, substance spilled, and actions taken.

-

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Caption: Workflow for responding to an accidental spill of this compound.

References

- 1. This compound | C8H9I | CID 141189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound CAS#: 25309-64-2 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Purity and Assay of 1-Ethyl-4-iodobenzene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the purity and analytical characterization of key chemical reagents is paramount. This guide provides a detailed overview of 1-Ethyl-4-iodobenzene, focusing on its purity specifications from various commercial suppliers and the experimental methodologies for its assay and purification.

Commercial Purity of this compound

The purity of this compound available commercially can vary between suppliers. This variation underscores the importance of analytical verification upon receipt. The following table summarizes the purity levels of this compound as listed by several chemical suppliers.

| Supplier | Purity Specification |

| Synthonix Corporation | 96%[1] |

| CymitQuimica | 96%[2] |

| Fisher Scientific | 98%[3] |

| ChemicalBook Supplier | 99% |

Analytical Methods for Assay of this compound

A variety of analytical techniques can be employed to determine the purity and confirm the identity of this compound. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both qualitative and quantitative information about the sample.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water with 0.1% phosphoric acid. For mass spectrometry (MS) compatible applications, 0.1% formic acid should be used instead of phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR are routinely used.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Purification of this compound

For applications requiring higher purity than is commercially available, further purification may be necessary. Distillation and recrystallization are common methods for purifying this compound.

Fractional Distillation

Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure is an effective method for purification.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a short Vigreux column, a condenser, and receiving flasks.

-

Charging the Flask: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Applying Vacuum: Gradually reduce the pressure in the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the correct boiling point and refractive index. The boiling point of this compound is reported to be 112-113 °C at 20 mmHg.

-

Characterization: Analyze the purified fractions by GC-MS or HPLC to confirm purity.

Recrystallization

For solid impurities or to obtain a crystalline solid product, recrystallization can be employed. This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not when cold. Alcohols (e.g., ethanol, methanol) or mixed solvent systems (e.g., ethanol/water) are often good starting points.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the assay and purification of this compound.

Caption: Workflow for the analytical assay of this compound.

Caption: Workflow for the purification of this compound.

References

An In-depth Technical Guide to 1-Ethyl-4-iodobenzene

This technical guide provides a comprehensive overview of 1-Ethyl-4-iodobenzene, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis.

Nomenclature

-

Synonyms: 4-Ethyliodobenzene, p-Ethyliodobenzene, 4-Iodoethylbenzene, Benzene, 1-ethyl-4-iodo-[1][3][4]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H9I | [1][2][4] |

| Molecular Weight | 232.06 g/mol | [1][4] |

| CAS Number | 25309-64-2 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Melting Point | -17 °C | [4][6] |

| Boiling Point | 112-113 °C (at 20 mmHg) | [4] |

| 209 °C | [6] | |

| Density | 1.6 g/cm³ | [4][6] |

| Refractive Index | 1.5905-1.5925 | [4] |

| 1.591 | [6] | |

| Flash Point | 107 °C | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and chloroform. | [5] |

| InChI Key | OOLSRHZMXAYDFB-UHFFFAOYSA-N | [1][2] |

| SMILES | CCC1=CC=C(C=C1)I | [1][2][3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, a general synthetic approach can be inferred. A common method for the preparation of similar compounds is through electrophilic aromatic substitution, specifically the iodination of ethylbenzene.

General Synthesis of this compound via Electrophilic Iodination:

-

Reactants: Ethylbenzene, an iodinating agent (e.g., iodine), and an oxidizing agent (e.g., nitric acid or hydrogen peroxide) or a Lewis acid catalyst.

-

Procedure:

-

Ethylbenzene is dissolved in a suitable solvent.

-

The iodinating agent and the oxidizing agent/catalyst are added to the solution.

-

The reaction mixture is stirred at a specific temperature for a period of time to allow for the substitution to occur, primarily at the para position due to the directing effect of the ethyl group.

-

The reaction is then quenched, and the product is isolated and purified, typically through extraction and distillation or chromatography.

-

It is important to note that this is a generalized procedure and specific reaction conditions can vary. One source suggests that 4-Ethyliodobenzene can be prepared by the SN2 substitution reaction of iodobenzene (B50100) and ethylene, although this is a less common method for this type of compound.[5]

Logical Relationship: Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for this compound from benzene.

Caption: Synthetic pathway of this compound from benzene.

This guide provides foundational information for professionals working with this compound. For specific applications and detailed safety protocols, consulting comprehensive chemical databases and safety data sheets is recommended.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Ethyl-4-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. 1-Ethyl-4-iodobenzene is a valuable aryl halide building block in this context. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, facilitating coupling under relatively mild conditions.[1] This reactivity makes this compound an excellent substrate for the synthesis of 4-ethyl-substituted biaryl compounds, which are important structural motifs in pharmaceuticals, agrochemicals, and advanced materials. These application notes provide detailed protocols and representative data for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Data Presentation: Representative Reaction Conditions

While specific comprehensive studies on this compound are not extensively tabulated in the literature, the following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous aryl iodides. These conditions are directly applicable and serve as an excellent starting point for optimizing the reaction of this compound with various arylboronic acids.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ (2.0) | Toluene (B28343)/Ethanol (B145695)/H₂O | 80-100 | 12-24 | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 4-6 | High |

| 3 | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 85 | 12 | Good |

| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (1.5) / SPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 60-80 | 6-12 | Good to High |

| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 12 | High |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the synthesis of 4-ethylbiphenyl.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes or a hexane/ethyl acetate mixture) to afford the pure 4-ethylbiphenyl.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle for the coupling of this compound with an arylboronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 1-Ethyl-4-iodobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-ethyl-4-iodobenzene as a versatile reagent in palladium-catalyzed cross-coupling reactions. This aryl iodide is a valuable building block for the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), functional materials, and complex molecular probes.

Introduction to this compound

This compound (also known as 4-ethyliodobenzene) is an aromatic organic compound with the chemical formula C₈H₉I.[1] It serves as an excellent substrate in numerous palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine (C-I) bond. This reactivity allows for the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 25309-64-2[2] |

| Molecular Formula | C₈H₉I[1] |

| Molecular Weight | 232.06 g/mol [3] |

| Appearance | Colorless to pale yellow liquid/solid[1] |

| Melting Point | -17 °C |

| Boiling Point | 112-113 °C at 20 mmHg |

| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water.[1] |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds. This compound readily participates in this reaction with various organoboron reagents.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-Ethyl-1,1'-biphenyl

This protocol describes the synthesis of 4-ethyl-1,1'-biphenyl via the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 232 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (B28343) (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To an oven-dried round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add the solvent mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.